molecular formula C8H9BrO3 B5701612 5-bromo-4-(hydroxymethyl)-2-methoxyphenol CAS No. 52783-67-2

5-bromo-4-(hydroxymethyl)-2-methoxyphenol

Cat. No. B5701612
CAS RN: 52783-67-2
M. Wt: 233.06 g/mol
InChI Key: YDQFFDILHFWMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-(hydroxymethyl)-2-methoxyphenol, also known as BHMP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. BHMP is a phenolic compound that contains a bromine atom, a hydroxymethyl group, and a methoxy group attached to a benzene ring.

Mechanism of Action

The mechanism of action of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol varies depending on its application. In medicine, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been shown to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In agriculture, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been shown to inhibit the growth of fungi and weeds by interfering with their cell wall synthesis. In environmental science, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to remove heavy metals from contaminated water by forming complexes with the metal ions.
Biochemical and Physiological Effects:
5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to have various biochemical and physiological effects. In medicine, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been shown to reduce the viral load in infected cells and inhibit the growth of bacteria. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has also been found to induce cell death in cancer cells without affecting normal cells. In agriculture, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to inhibit the growth of fungi and weeds without affecting the growth of crops. In environmental science, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to remove heavy metals from contaminated water without affecting the pH or conductivity of the water.

Advantages and Limitations for Lab Experiments

5-bromo-4-(hydroxymethyl)-2-methoxyphenol has several advantages for lab experiments. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol is readily available and can be synthesized with high yields. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol is also stable under various conditions and can be stored for long periods. However, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has some limitations for lab experiments. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol is insoluble in water and requires organic solvents for dissolution. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol is also sensitive to light and requires storage in dark conditions.

Future Directions

There are several future directions for the study of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol. In medicine, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be further studied for its potential use as an antiviral, antibacterial, and anticancer agent. In agriculture, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be further studied for its potential use as a natural fungicide and herbicide. In environmental science, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be further studied for its potential use in the removal of heavy metals from contaminated water. Additionally, the synthesis method of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be optimized for higher yields and lower costs. Further studies can also be conducted to investigate the toxicity and safety of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol in various applications.
In conclusion, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol is a chemical compound with potential applications in various fields. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be synthesized through various methods and has been studied for its potential use in medicine, agriculture, and environmental science. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to exhibit antiviral, antibacterial, and antifungal properties, as well as potential anticancer activity. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has also been found to inhibit the growth of fungi and weeds and remove heavy metals from contaminated water. Further studies are needed to optimize the synthesis method and investigate the toxicity and safety of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol in various applications.

Synthesis Methods

5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be synthesized through various methods, including the reaction of 5-bromo-2-methoxyphenol with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of 5-bromo-2-methoxyphenol with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. Both methods result in the formation of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol with high yields.

Scientific Research Applications

5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to exhibit antiviral, antibacterial, and antifungal properties. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has also been shown to have potential anticancer activity by inducing apoptosis in cancer cells. In agriculture, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been studied for its potential use as a natural fungicide and herbicide. In environmental science, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to be effective in the removal of heavy metals from contaminated water.

properties

IUPAC Name

5-bromo-4-(hydroxymethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,10-11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQFFDILHFWMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358407
Record name Benzenemethanol, 2-bromo-4-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52783-67-2
Record name Benzenemethanol, 2-bromo-4-hydroxy-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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